2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride

Description

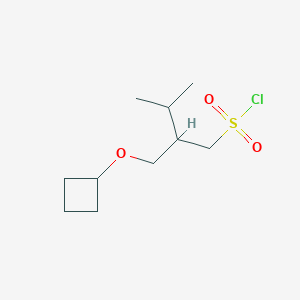

2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a cyclobutoxymethyl ether moiety and a branched 3-methylbutane chain. Sulfonyl chlorides are critical intermediates in organic synthesis, often employed as electrophilic reagents for introducing sulfonate groups or constructing sulfonamide linkages in pharmaceuticals and agrochemicals. The compound’s structure combines steric bulk from the cyclobutyl and methyl groups with the reactive sulfonyl chloride functionality, which may influence its reactivity, solubility, and applications compared to simpler analogs.

Properties

Molecular Formula |

C10H19ClO3S |

|---|---|

Molecular Weight |

254.77 g/mol |

IUPAC Name |

2-(cyclobutyloxymethyl)-3-methylbutane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H19ClO3S/c1-8(2)9(7-15(11,12)13)6-14-10-4-3-5-10/h8-10H,3-7H2,1-2H3 |

InChI Key |

XHLZEPMIWVPMLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(COC1CCC1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonic acid+Thionyl chloride→2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Reduction: The sulfonyl chloride can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of sulfonamide-based drugs.

Material Science: Utilized in the modification of polymers to introduce sulfonyl functional groups, enhancing material properties like thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other sulfonyl chlorides. Key comparisons are drawn with compounds sharing structural motifs or functional group arrangements, as identified in chemical databases and patent literature.

Cyclobutylmethanesulfonyl Chloride (CAS 10147-36-1)

- Structural Differences : Lacks the ether oxygen present in the cyclobutoxymethyl group of the target compound. Instead, it features a direct cyclobutylmethyl-sulfonyl linkage.

- Similarity Score : 0.71 (based on structural overlap metrics, likely using Tanimoto coefficients) .

2-Methylpropane-1-sulfonyl Chloride (CAS 594-44-5)

- Structural Differences : A simpler branched-chain sulfonyl chloride with an isobutane backbone. Missing the cyclobutyl group entirely.

- Similarity Score : 0.81 .

Cyclobutylmethanesulfonyl Chloride Derivatives (CAS 35432-36-1)

- Structural Differences : Shares the cyclobutylmethyl group but lacks the branched 3-methylbutane chain. Substitutions on the cyclobutane ring (e.g., halogenation) could further differentiate reactivity.

- Thermodynamic Stability : The rigid cyclobutane ring may confer greater conformational strain compared to the target compound’s flexible ether-linked side chain .

- Similarity Score : 0.86 .

Data Table: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| 2-(Cyclobutoxymethyl)-3-methylbutane-1-sulfonyl chloride | Not provided | Reference | Cyclobutoxymethyl ether, branched methyl chain |

| Cyclobutylmethanesulfonyl chloride | 10147-36-1 | 0.71 | Cyclobutylmethyl group, no ether oxygen |

| 2-Methylpropane-1-sulfonyl chloride | 594-44-5 | 0.81 | Isobutyl chain, no cyclobutyl moiety |

| Cyclobutylmethanesulfonyl chloride derivative | 35432-36-1 | 0.86 | Cyclobutylmethyl group, variable substituents |

Research Findings and Implications

Reactivity Trends: The ether oxygen in the target compound may enhance solubility in polar aprotic solvents (e.g., DMF or DMSO), facilitating its use in reactions requiring homogeneous conditions.

Synthetic Utility :

- The cyclobutoxymethyl group could serve as a directing group in catalytic processes or stabilize transition states in asymmetric syntheses, a feature absent in simpler analogs.

Stability Considerations :

- Cyclobutane-containing compounds (e.g., CAS 35432-36-1) are prone to ring-opening under acidic or high-temperature conditions. The target compound’s ether linkage may mitigate this instability, enhancing shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.